molecular formula C9H13ClN2O2 B3317613 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine CAS No. 96606-04-1

5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine

Cat. No. B3317613
CAS RN: 96606-04-1
M. Wt: 216.66 g/mol
InChI Key: HBNSYNXCMVOCAO-UHFFFAOYSA-N
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Patent
US06452006B1

Procedure details

112 g of 30% sodium methoxide in methanol are added, in a 0.5 liter reactor rendered inert with nitrogen and equipped with an anchor stirrer, to the solution of compound of Example 2 (70 g, 0.31 mol) in 400 ml of isopropyl ether. The medium is kept stirred at ambient temperature. When there is no more change, 140 ml of water are added and the organic and aqueous phases are separated. The organic phase is washed with water and dried by evaporation of the solvent under vacuum. The oily residue is distilled under vacuum in order to obtain 53 g of purified 6-chloro-2,4-dimethoxy-5-(1-methylethyl)pyrimidine (oil, boiling temperature at 13 mbar=128-30° C.), which comprises approximately 5% of positional isomer.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
140 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].Cl[C:5]1[N:10]=[C:9]([Cl:11])[C:8]([CH:12]([CH3:14])[CH3:13])=[C:7](Cl)[N:6]=1.[OH2:16].[CH3:17]O>C(OC(C)C)(C)C>[Cl:11][C:9]1[N:10]=[C:5]([O:2][CH3:1])[N:6]=[C:7]([O:16][CH3:17])[C:8]=1[CH:12]([CH3:14])[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
112 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)Cl)C(C)C)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(C)OC(C)C
Step Three
Name
Quantity
140 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The medium is kept stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
the organic and aqueous phases are separated
WASH
Type
WASH
Details
The organic phase is washed with water
CUSTOM
Type
CUSTOM
Details
dried by evaporation of the solvent under vacuum
DISTILLATION
Type
DISTILLATION
Details
The oily residue is distilled under vacuum in order

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NC(=N1)OC)OC)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 53 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.